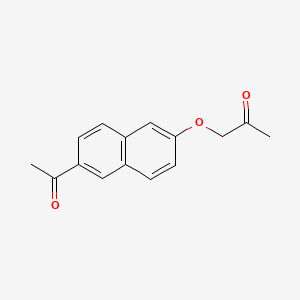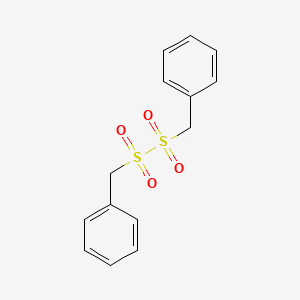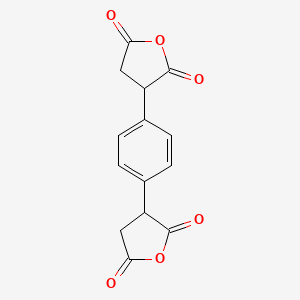
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene is a complex organic compound characterized by its unique structure, which includes a diazacyclododecene ring substituted with pentan-3-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism by which (1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z)-2-chloropent-1-en-1-amine: Another compound with a similar structural motif.
3-methyl-4-(pentan-2-yl)phenol: Shares similar substituent groups but differs in the core structure.
Uniqueness
(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene is unique due to its specific diazacyclododecene ring structure and the positioning of the pentan-3-yl groups
Propriétés
Numéro CAS |
74926-25-3 |
|---|---|
Formule moléculaire |
C20H40N2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
3,12-di(pentan-3-yl)-1,2-diazacyclododecene |
InChI |
InChI=1S/C20H40N2/c1-5-17(6-2)19-15-13-11-9-10-12-14-16-20(22-21-19)18(7-3)8-4/h17-20H,5-16H2,1-4H3 |
Clé InChI |
NPJTTZZPHPOLFE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1CCCCCCCCC(N=N1)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)



![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)




![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)




